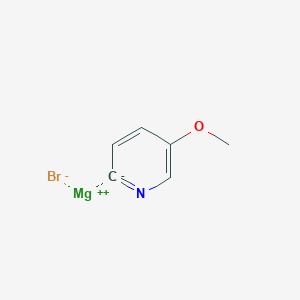
2-Chloro-5-methylphenylmagnesium bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-5-methylphenylmagnesium bromide, 0.50 M in THF is a Grignard reagent . The Grignard reagent is a type of organomagnesium compound that is commonly used in organic chemistry for nucleophilic addition and substitution reactions .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylphenylmagnesium bromide is C7H6BrClMg . It has a molecular weight of 229.7864 .Chemical Reactions Analysis
As a Grignard reagent, this compound is used in nucleophilic addition and substitution reactions . Grignard reagents are known for their strong nucleophilic and basic properties, which allow them to react with a wide range of electrophiles.Physical And Chemical Properties Analysis
The concentration of 2-Chloro-5-methylphenylmagnesium bromide in THF is 0.50 M . The density is 0.933 g/mL at 25 °C .Safety and Hazards
The safety information for 2-Chloro-5-methylphenylmagnesium bromide, 0.50 M in THF indicates that it is a dangerous compound. It has hazard statements H225, H260, H302, H314, H335, H336, H351 . Precautionary measures include P210, P231 + P232, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 .
Mechanism of Action
Target of Action
2-Chloro-5-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are often used as a synthetic equivalent for the phenyl “Ph−” synthon . They are strong nucleophiles and bases , and their primary targets are electrophilic carbon atoms in various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the Grignard reagent attacks the electrophilic carbon atom of the target molecule . This interaction results in the formation of a new carbon-carbon bond . The bromide ion then leaves the molecule, resulting in the formation of a new organic compound .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids . These reactions can have downstream effects on various biochemical pathways, depending on the specific target molecule and the resulting product.
Result of Action
The primary result of the action of 2-Chloro-5-methylphenylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific target molecule. The resulting compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of 2-Chloro-5-methylphenylmagnesium bromide is influenced by various environmental factors. As a Grignard reagent, it is sensitive to moisture and air, and it requires anhydrous and oxygen-free conditions for stability . The compound is also sensitive to the presence of certain functional groups in the target molecule, as well as the type of solvent used . These factors can influence the compound’s reactivity, efficacy, and stability.
properties
IUPAC Name |
magnesium;1-chloro-4-methylbenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXRCFLUSUXJSE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














